molecular formula C10H16F3NO5 B2411659 3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid CAS No. 2551119-61-8

3-Piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid

Cat. No. B2411659
CAS RN: 2551119-61-8
M. Wt: 287.235
InChI Key: CDWHTINCZXQHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . TFA is also commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .


Molecular Structure Analysis

The molecular structure of TFA is based on structures generated from information available in ECHA’s databases . The molecular formula of TFA is C2HF3O2 . The molecular formula of 3-Piperidin-4-yloxypropanoic acid is C8H15NO2 .


Chemical Reactions Analysis

Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins .


Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is soluble in water .

Scientific Research Applications

Synthesis of Protected Piperidine Derivatives

Protected 2-substituted 4-oxo-piperidine derivatives are synthesized using a reaction involving trifluoroacetic acid. This synthesis is notable for producing compounds without racemization, essential in pharmaceutical and chemical research (Lau et al., 2002).

Development of Fibrates with Piperidine Moiety

New fibrates containing piperidine structures have been developed, showing significant efficacy in reducing triglycerides, cholesterol, and blood sugar in animal models (Komoto et al., 2000).

Catalysis in Piperidine Derivative Synthesis

Acidic ionic liquids, including trifluoroacetate, are used as catalysts in the efficient synthesis of functionalized piperidine derivatives (Shaterian & Azizi, 2013).

Applications in Cardiovascular Research

Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, synthesized using piperidine, have been investigated for their cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).

Role in Alkyne-Iminium Ion Cyclizations

Piperidine-based compounds are used in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting their potential in organic synthesis (Arnold et al., 2003).

Antibacterial and Antifungal Applications

Several functionalized piperidine derivatives synthesized via one-pot reactions exhibited significant antibacterial activity, demonstrating potential in the development of new antimicrobial agents (Basyouni et al., 2015).

Fluorinated Piperidine Synthesis

3-alkoxy-4,4-difluoropiperidines are synthesized for applications in agrochemical and pharmaceutical chemistry, highlighting the versatility of piperidine derivatives in different industrial sectors (Surmont et al., 2009).

Synthesis of Spiro-fused Piperidines

Iron(III) trifluoroacetate is used for the synthesis of 3,5-dispirosubstituted piperidines, demonstrating their potential application in developing new chemical entities with antibacterial properties (Lohar et al., 2016).

Mechanism of Action

The mechanism of action of TFA and similar compounds often involves their high reactivity to nucleophilic attack, allowing them to successfully oxidize relatively unreactive alkenes to epoxides where other peroxy acids are ineffective .

Safety and Hazards

TFA is considered hazardous. It may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-piperidin-4-yloxypropanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2HF3O2/c10-8(11)3-6-12-7-1-4-9-5-2-7;3-2(4,5)1(6)7/h7,9H,1-6H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWHTINCZXQHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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